molecular formula C5H9ClN2 B1529061 3-Aminocyclobutane-1-carbonitrile hydrochloride CAS No. 1393180-30-7

3-Aminocyclobutane-1-carbonitrile hydrochloride

Cat. No. B1529061
CAS RN: 1393180-30-7
M. Wt: 132.59 g/mol
InChI Key: LZZBWDSIAXVWHX-UHFFFAOYSA-N
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Description

3-Aminocyclobutane-1-carbonitrile hydrochloride, also known as 3-ACBHCl, is an organic compound that is widely used in the scientific community for various applications. It is a white, crystalline solid that is soluble in water. 3-ACBHCl is a versatile molecule that is used in the synthesis of other compounds, as well as in scientific research.

Scientific Research Applications

Synthesis of Bicyclic and Heterocyclic Compounds

Researchers have developed improved synthetic approaches to generate classes of bicyclic compounds, such as 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles and 2,4-methanoproline analogues, via dynamic addition-intramolecular substitution sequences. These methods involve the reversible addition of hydrogen cyanide to in situ generated imines, leading to the formation of bicyclic skeletons with moderate to good yields. The incorporated cyano group in these compounds can be easily reduced to corresponding aminomethyl groups, demonstrating the versatility of 3-Aminocyclobutane-1-carbonitrile hydrochloride in synthetic organic chemistry (De Blieck et al., 2011); (Rammeloo et al., 2002).

Development of Novel Antimicrobial Agents

Further research has explored the reactivity of 3-Aminocyclobutane-1-carbonitrile hydrochloride derivatives towards various reagents, leading to the synthesis of novel compounds with potential antimicrobial activity. For instance, the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives demonstrated significant antimicrobial properties, highlighting the potential of 3-Aminocyclobutane-1-carbonitrile hydrochloride in the development of new antimicrobial agents (Elkholy & Morsy, 2006).

Green Chemistry Approaches

The application of green chemistry principles in the synthesis of heterocyclic compounds using 3-Aminocyclobutane-1-carbonitrile hydrochloride has been emphasized in recent studies. Multicomponent condensation reactions under environmentally benign conditions (e.g., water or ethanol as solvents) have been employed to synthesize structurally diverse 2-aminopyran (pyridine)-3-carbonitriles. This approach aligns with the goals of green chemistry to reduce waste and avoid the use of toxic substances, demonstrating the compound's role in sustainable chemical practices (ChemChemTech, 2022).

Biobased Applications

The compound has also been utilized as a precursor in the synthesis of biobased succinonitrile, showcasing its potential in the development of sustainable materials and chemicals. The synthesis of succinonitrile from glutamic acid and glutamine represents an innovative route to produce biobased 1,4-diaminobutane, a critical building block for the industrial production of polyamides (Lammens et al., 2011).

Anticancer Activity Exploration

The potential anticancer activity of 3-Aminocyclobutane-1-carbonitrile hydrochloride derivatives has been explored, with studies focusing on the synthesis of polyheterocyclic compounds and their evaluation against various cancer cell lines. The development of novel fused pyrimido[4",5":5',6'][1,2,4]triazino-[3',4':3,4][1,2,4]triazino[5,6-b]indole derivatives from 3-amino-[1,2,4]triazino[5,6-b]indole and their subsequent testing for anticancer properties illustrates the compound's applicability in medicinal chemistry research aimed at discovering new cancer therapies (Ali & Saad, 2018).

properties

IUPAC Name

3-aminocyclobutane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZBWDSIAXVWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclobutane-1-carbonitrile hydrochloride

CAS RN

1523572-04-4
Record name 3-aminocyclobutane-1-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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